molecular formula C27H28N4O6S B1684347 Ro 4927350 CAS No. 876755-27-0

Ro 4927350

Cat. No.: B1684347
CAS No.: 876755-27-0
M. Wt: 536.6 g/mol
InChI Key: RKKBPPTYPGTSEA-FNVCAUGXSA-N
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Description

RO4927350 is a potent and highly selective non–adenosine triphosphate-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has a unique chemical structure and mechanism of action, making it a promising candidate for cancer therapy. It selectively blocks the mitogen-activated protein kinase pathway signaling both in vitro and in vivo, resulting in significant antitumor efficacy in a broad spectrum of tumor models .

Preparation Methods

The synthesis of RO4927350 involves the formal condensation of the primary amino group of 4-propanoyl-1,3-thiazol-2-amine with the carboxy group of a 3-phenylbutyric acid, which has been substituted at position 2 by a (4R)-4-[p-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

RO4927350 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RO4927350 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, which is crucial for regulating tumor cell growth, survival, differentiation, and angiogenesis. The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which has been observed with other mitogen-activated protein kinase inhibitors. This unique mechanism of action reduces the risk of developing drug resistance .

Comparison with Similar Compounds

RO4927350 is unique compared to other mitogen-activated protein kinase inhibitors due to its non–adenosine triphosphate-competitive inhibition and its ability to prevent feedback phosphorylation. Similar compounds include:

These compounds share the common target of mitogen-activated protein kinase kinase inhibition but differ in their chemical structures, mechanisms of action, and clinical applications.

Properties

CAS No.

876755-27-0

Molecular Formula

C27H28N4O6S

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1

InChI Key

RKKBPPTYPGTSEA-FNVCAUGXSA-N

SMILES

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO

Isomeric SMILES

CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO

Canonical SMILES

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide
RO4927350

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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